An In-depth Technical Guide to 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde
An In-depth Technical Guide to 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde. The information is curated for professionals in the fields of chemical research and drug development, with a focus on structured data, detailed experimental protocols, and visual representations of key processes.
Core Chemical Properties
3-Methoxy-4-prop-2-ynyloxy-benzaldehyde, a derivative of vanillin, is a versatile organic compound with potential applications in medicinal chemistry and materials science. Its chemical structure incorporates a reactive propargyl group, making it a valuable precursor for the synthesis of more complex molecules through reactions like click chemistry.
Physicochemical Data
The fundamental physicochemical properties of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₃ | [1] |
| Molecular Weight | 190.19 g/mol | [1] |
| CAS Number | 5651-83-2 | [1] |
| Melting Point | 95 °C | |
| Physical Form | Solid | [2] |
| Purity | Typically ≥95% | [2] |
| Storage Temperature | 2-8°C under an inert atmosphere | [2] |
| Solubility | Soluble in organic solvents like acetone | [3] |
Spectral Data
The following table summarizes the key spectral data for 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde, which are crucial for its identification and characterization.
| Spectrum Type | Data |
| ¹H NMR (CDCl₃) | δ 9.87 (s, 1H), 7.52–7.39 (m, 2H), 7.14 (d, J = 8.1 Hz, 1H), 4.86 (d, J = 2.3 Hz, 2H), 3.94 (s, 3H), 2.56 (t, J = 2.4 Hz, 1H)[3] |
| ¹³C NMR | A reference to the availability of the ¹³C NMR spectrum is available.[1][4] |
| IR, Mass Spec. | Spectral data is available from chemical suppliers and databases.[4] |
Synthesis Protocol
The synthesis of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde is typically achieved through the Williamson ether synthesis, starting from the readily available 4-hydroxy-3-methoxybenzaldehyde (vanillin).
Experimental Methodology
Materials:
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4-hydroxy-3-methoxybenzaldehyde (1 equivalent)
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Potassium carbonate (K₂CO₃) (1.3 equivalents)
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Propargyl bromide (1.6 equivalents)
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Acetone
Procedure:
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Dissolve 4-hydroxy-3-methoxybenzaldehyde (1 equivalent, e.g., 6.58 mmol, 1 g) in acetone (e.g., 16 mL) in a round-bottom flask.[3]
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Add potassium carbonate (1.3 equivalents, e.g., 8.55 mmol, 1.181 g) to the solution.[3]
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Add propargyl bromide (1.6 equivalents, e.g., 10.52 mmol, 0.800 mL) to the reaction mixture.[3]
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Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.
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Upon completion, filter the reaction mixture to remove the inorganic salts.
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Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
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The crude product can be used without further purification for many applications.[3] A yield of approximately 93% has been reported for the crude product.[3]
Caption: Synthesis workflow for 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde.
Biological Activity and Potential Applications
While 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde itself is primarily a synthetic intermediate, its derivatives have shown promise as biologically active agents, particularly in the context of neurodegenerative diseases.
Antioxidant and Neuroprotective Properties of Derivatives
A study focused on the design and synthesis of new antioxidant and neuroprotective multitarget-directed ligands utilized 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde as a key building block.[3] The rationale behind its use lies in the ability of the propargyloxy group to be further functionalized to create compounds that can potentially block calcium channels, a mechanism relevant to neuroprotection.
Experimental Protocol for Biological Evaluation (General approach from related studies):
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Cell Culture: Primary rat cortical cells or relevant neuronal cell lines (e.g., SH-SY5Y) are cultured under standard conditions.
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Induction of Neurotoxicity: Neurotoxicity is induced using agents like glutamate or N-methyl-D-aspartate (NMDA) to mimic excitotoxic conditions, or hydrogen peroxide to induce oxidative stress.
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Treatment: Cells are pre-treated with the synthesized derivatives of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde for a specific duration before the addition of the neurotoxic agent.
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Cell Viability Assays: Cell viability is assessed using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue assay to quantify the protective effects of the compounds.
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Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
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Western Blot Analysis: To investigate the underlying signaling pathways, protein expression levels of key markers (e.g., phosphorylated ERK, CREB) are analyzed by Western blotting.
Hypothesized Neuroprotective Signaling Pathway
Based on the antioxidant properties of its derivatives and general mechanisms of neuroprotection, a potential signaling pathway can be hypothesized. The antioxidant nature of these compounds could lead to the activation of pro-survival signaling cascades, such as the ERK-CREB pathway, which is known to be involved in neuronal survival and plasticity.
Caption: Hypothesized neuroprotective signaling pathway for antioxidant derivatives.
Conclusion
3-Methoxy-4-prop-2-ynyloxy-benzaldehyde is a valuable chemical entity with well-defined properties and a straightforward synthetic route. Its significance is amplified by its utility as a scaffold in the development of novel therapeutic agents, particularly those targeting oxidative stress and neurotoxicity. The information presented in this guide serves as a foundational resource for researchers and professionals engaged in the exploration of this compound and its derivatives for various scientific applications.
References
- 1. 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde | C11H10O3 | CID 3144066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde | 5651-83-2 [sigmaaldrich.cn]
- 3. Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-METHOXY-4-PROP-2-YNYLOXY-BENZALDEHYDE(5651-83-2) 1H NMR [m.chemicalbook.com]
